2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole
Overview
Description
2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole is a compound belonging to the imidazole family, which is a class of heterocyclic aromatic organic compounds. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of two imidazole rings connected by a nitro-substituted methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of glyoxal and ammonia, which leads to the formation of imidazole rings through a series of cyclization and dehydration steps .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of industrial production methods.
Chemical Reactions Analysis
Types of Reactions
2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The nitro group can be reduced to an amino group using reducing agents such as iron powder and ammonium chloride . The imidazole rings can participate in electrophilic substitution reactions, where electrophiles attack the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium chloride are used to reduce the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include amino-substituted imidazoles, halogenated imidazoles, and sulfonyl-substituted imidazoles. These products can further undergo additional functionalization to yield a wide range of derivatives with diverse chemical and biological properties.
Scientific Research Applications
2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazole rings can bind to metal ions and enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
- 2-Methyl-4-nitro-1H-imidazol-1-yl ethanol
- 1-Carboxymethylmetronidazole
Uniqueness
Compared to similar compounds, 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole is unique due to its dual imidazole ring structure connected by a nitro-substituted methylene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c13-12(14)5(6-8-1-2-9-6)7-10-3-4-11-7/h1-5H,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUANFKAYRBICPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(C2=NC=CN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494421 | |
Record name | 2,2'-(Nitromethylene)di(1H-imidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64308-79-8 | |
Record name | 2,2'-(Nitromethylene)di(1H-imidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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